Reversal Fold (RF) and Potency: 7.4-Fold Greater MDR Reversal at 5-Fold Lower Concentration vs. Verapamil
In a direct head-to-head comparison within the same experimental system, P-gp inhibitor 1 (compound 12k) at 1.0 µM reduced the IC50 of doxorubicin in K562/A02 cells from 89.80 µM to 2.91 µM, yielding a reversal fold (RF) of 30.9. The positive control verapamil at a 5-fold higher concentration (5.0 µM) achieved an RF of only 4.2, reducing the doxorubicin IC50 to 21.38 µM . The EC50 for reversing doxorubicin resistance was 57.9 ± 3.5 nM for 12k .
| Evidence Dimension | Reversal fold (RF) of doxorubicin resistance |
|---|---|
| Target Compound Data | RF = 30.9 at 1.0 µM |
| Comparator Or Baseline | Verapamil: RF = 4.2 at 5.0 µM |
| Quantified Difference | 7.4-fold higher RF at 5-fold lower concentration |
| Conditions | K562/A02 P-gp-overexpressing leukemia cells; doxorubicin IC50 without inhibitor = 89.80 ± 4.52 µM |
Why This Matters
Superior RF at lower concentration reduces the likelihood of off-target effects and enables more sensitive and reliable MDR reversal assays.
- [1] Ye S, et al. J Med Chem. 2017;60(7):2951-2972. Table 3: Reversal of DOX resistance in K562/A02 cells. View Source
- [2] Ye S, et al. J Med Chem. 2017;60(7):2951-2972. EC50 determination; Figure 4A. View Source
